Neohesperidose heptaacetate

Übersicht

Beschreibung

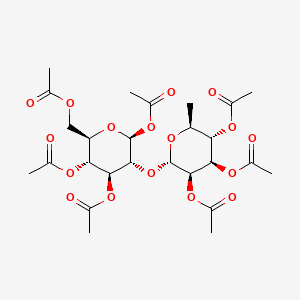

Neohesperidose heptaacetate is a chemical compound with the molecular formula C26H36O17 and a molecular weight of 620.57 g/mol It is a derivative of neohesperidose, a sugar molecule found in citrus fruits

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neohesperidose heptaacetate is synthesized through the acetylation of neohesperidose. The process involves the reaction of neohesperidose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored until completion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is produced on a laboratory scale for research purposes. The production involves standard organic synthesis techniques, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Neohesperidose heptaacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield neohesperidose and acetic acid.

Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or dilute acids can be used as reagents.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used.

Major Products Formed:

Hydrolysis: Neohesperidose and acetic acid.

Oxidation: Oxidized derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Neohesperidose heptaacetate has shown potential in several pharmaceutical applications:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. It has been demonstrated to scavenge free radicals effectively, contributing to cellular protection .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit inflammatory pathways, making it a candidate for developing treatments for chronic inflammatory conditions .

- Drug Delivery Systems : Due to its favorable solubility profile, this compound can be utilized in drug delivery systems. Its ability to enhance the bioavailability of poorly soluble drugs makes it an attractive option for pharmaceutical formulations.

Food Technology Applications

In food technology, this compound serves several functions:

- Sweetening Agent : The compound is recognized for its sweetening properties, being significantly sweeter than sucrose. Its use as a natural sweetener can reduce the caloric content of food products while maintaining sweetness levels .

- Flavor Enhancer : this compound can modify flavor profiles in food products. It interacts with taste receptors, potentially enhancing the perception of sweetness and masking bitterness .

Biochemical Research Applications

This compound is also employed in biochemical research:

- Enzyme Inhibition Studies : The compound has been used to study enzyme inhibition mechanisms. Its interaction with specific enzymes provides insights into metabolic pathways and potential therapeutic targets for diseases such as diabetes and obesity .

- Cell Culture Studies : In vitro studies have demonstrated that this compound can influence cell proliferation and differentiation, making it valuable for cancer research and regenerative medicine .

Table 1: Biological Activities of this compound

Table 2: Synthesis Yield of this compound

Case Studies

-

Antioxidant Efficacy Study :

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results showed that it effectively scavenged free radicals, supporting its potential use as a natural antioxidant in dietary supplements. -

Food Product Development :

Research focused on incorporating this compound into low-calorie beverages. The study found that the compound not only enhanced sweetness but also improved overall consumer acceptance due to its flavor-modulating properties. -

Cancer Cell Line Research :

A case study investigated the effects of this compound on leukemia cell lines. Findings indicated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Wirkmechanismus

The mechanism of action of neohesperidose heptaacetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Enzyme Inhibition: Modulating the activity of enzymes involved in metabolic pathways

Vergleich Mit ähnlichen Verbindungen

Neohesperidose heptaacetate can be compared with other similar compounds such as:

Neohesperidin: A flavonoid glycoside found in citrus fruits with similar antioxidant and anti-inflammatory properties.

Hesperidin: Another flavonoid glycoside with comparable biological activities.

Neohesperidin dihydrochalcone: A derivative of neohesperidin used as an artificial sweetener with additional pharmacological properties

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Neohesperidose heptaacetate (CAS 19949-47-4) is a glycoside derivative of neohesperidin, a naturally occurring flavonoid. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This article reviews the current scientific literature on the biological activity of this compound, presenting relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which contributes to its biological activity. The molecular formula is , and it features multiple acetyl groups that enhance its solubility and bioavailability.

1. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress, which is implicated in various diseases. Studies have demonstrated that this compound exhibits significant antioxidant activity through various mechanisms:

- DPPH Scavenging Activity : In vitro assays indicate that this compound effectively scavenges DPPH radicals, showing a concentration-dependent response.

- ABTS Radical Scavenging : Similar to DPPH, the compound also demonstrates strong ABTS radical scavenging ability, indicating its potential for use in dietary supplements aimed at reducing oxidative damage.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The results suggest that the compound exhibits notable antibacterial effects:

- Against Gram-positive Bacteria : Studies show effectiveness against Staphylococcus aureus and Streptococcus mutans.

- Mechanism of Action : The antimicrobial action is thought to be due to membrane disruption and inhibition of biofilm formation.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Streptococcus mutans | 16 µg/mL |

3. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit key enzymes involved in metabolic disorders:

- Acetylcholinesterase (AChE) : This inhibition suggests potential benefits in treating neurodegenerative diseases.

- Tyrosinase : Inhibition of this enzyme indicates possible applications in skin whitening products.

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Study on Antioxidant Effects : A clinical trial assessed the impact of this compound supplementation on oxidative stress markers in patients with metabolic syndrome, showing significant reductions in malondialdehyde levels after 8 weeks of treatment.

- Antimicrobial Efficacy : Another study highlighted its effectiveness in reducing oral pathogens in patients with periodontal disease when used as a mouthwash formulation.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGTFALWGIXGH-VFBVLVIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679897 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19949-47-4 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Neohesperidose heptaacetate in synthesizing Naringin and Neohesperidin?

A1: this compound serves as a crucial starting material in the synthesis of Naringin and Neohesperidin. The process involves treating β-Neohesperidose heptaacetate with hydrogen bromide in acetic acid to yield hexaacetyl α-neohesperidosyl bromide. This bromide then reacts with phloroacetophenone in the presence of silver carbonate and quinoline, leading to the formation of phloroacetophenone-4-neohesperidoside, which ultimately yields Naringin and Neohesperidin. [, ]

Q2: Why were Naringin and Neohesperidin synthesized in this research?

A2: The synthesis of Naringin and Neohesperidin was conducted to investigate the substrate specificity of α-l-rhamnosidase, an enzyme found in Aspergillus species. These naturally occurring flavanone-7-neohesperidosides, found in citrus peels, were chosen as target molecules to understand the enzyme's activity and preference for specific substrates. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.